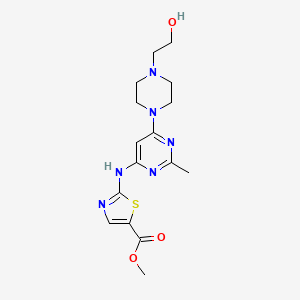![molecular formula C29H36O9 B13446869 (6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B13446869.png)
(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2’-oxirane]-3,18-dione” is a complex organic molecule characterized by its intricate spirocyclic structure. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spirocyclic core, introduction of functional groups, and stereochemical control. Common synthetic routes may involve:
Cyclization reactions: to form the spirocyclic core.
Functional group transformations: such as acetylation and hydroxylation.
Stereoselective synthesis: to ensure the correct configuration of chiral centers.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography and crystallization.
Scale-up processes: to transition from laboratory to industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or alkanes.
Substitution: may yield halogenated compounds or ethers.
Aplicaciones Científicas De Investigación
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development or as a diagnostic tool.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mecanismo De Acción
The mechanism by which the compound exerts its effects may involve:
Molecular targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulation of biochemical pathways or signaling cascades.
Biological effects: Induction of cellular responses such as apoptosis, proliferation, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other spirocyclic molecules or those with similar functional groups. Examples include:
Spirooxindoles: Known for their biological activities.
Spiroketals: Common in natural products and pharmaceuticals.
Spirocyclic lactones: Found in various bioactive compounds.
Uniqueness
The uniqueness of the compound lies in its specific spirocyclic structure and functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C29H36O9 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4,6,12-13,20-22,25,33H,5,7-11,14-16H2,1-3H3/t20-,21-,22-,25+,26?,27-,28+,29?/m1/s1 |
Clave InChI |
LXIQXFWXXPJPEE-DTMFTIHWSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C=C4CCO[C@@]([C@H]4O)(CCC=CC(=O)O[C@H]5C3(C6(CO6)[C@@H](C5)O2)C)C(=O)C |
SMILES canónico |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(CCC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13446816.png)


![(1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B13446842.png)

![tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13446847.png)

![[(2R,3R,4S,5R,6S,8S,9S,10R,13R,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B13446857.png)





